N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-23-12(24-5-2)9-17-14(20)13-15(21)18-11-8-10(3)6-7-19(11)16(13)22/h6-8,12,21H,4-5,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSPICGROFIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and alkylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The diethoxyethyl group in the target compound enhances hydrophilicity compared to aromatic (benzyl) or heteroaromatic (3-pyridinyl) substituents. This may improve aqueous solubility and reduce plasma protein binding .
- Benzyl derivatives () exhibit analgesic activity, suggesting the pyrido-pyrimidine core is critical for CNS activity. However, substituent variations (e.g., diethoxyethyl vs. benzyl) may modulate potency or bioavailability .
Positional isomerism (6-methyl vs. 8-methyl) influences steric hindrance and molecular conformation, which could affect interactions with enzymes or receptors .
Spectral and Physicochemical Properties
- NMR Shifts : In benzyl analogs (), aromatic protons of the pyrido-pyrimidine nucleus exhibit downfield shifts due to electron-withdrawing effects of the 4-oxo group. The diethoxyethyl group in the target compound may cause similar deshielding in the ¹H NMR spectrum .
- Tautomerism: Ethyl ester derivatives () exist as a keto-enol tautomeric mixture in solution, a property likely shared by the target compound due to the 2-hydroxy-4-oxo motif .
Biological Activity
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthetic route often includes the introduction of the pyrimidine and pyridine moieties, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown activity against various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways .
Anti-inflammatory Activity
Studies have demonstrated that related compounds can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may also possess anti-inflammatory effects through COX inhibition pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX, leading to decreased prostaglandin synthesis.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
- Modulation of Signaling Pathways : Anti-inflammatory effects may be mediated through modulation of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrido[1,2-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL, highlighting their potential as effective antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation induced by lipopolysaccharide (LPS), a related compound demonstrated a significant reduction in inflammatory markers. The compound reduced TNF-α levels by approximately 70%, indicating strong anti-inflammatory potential.
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (µg/mL) | TNF-α Reduction (%) | COX Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 10 | 70 | 0.5 |
| Compound B | 15 | 60 | 0.8 |
| N-(Diethoxyethyl) | 12 | 65 | 0.6 |
Q & A
Basic: What are the optimal synthetic routes for N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors, functionalization of the carboxamide group, and introduction of the diethoxyethyl moiety. Key steps include:
- Cyclization : Use of aminohydroxamates with esters (e.g., methyl trimethoxyacetate) to form the pyrido[1,2-a]pyrimidine core .
- Amidation : Reaction of the core with activated carboxylic acid derivatives under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .
- Validation : Purity is confirmed via HPLC (≥95%) and spectroscopic methods (1H/13C NMR, HRMS). For example, 1H NMR should resolve aromatic protons at δ 6.5–8.5 ppm and diethoxyethyl protons as a triplet near δ 3.4–3.8 ppm .
Basic: How is the structural conformation of this compound characterized, and what analytical techniques resolve ambiguities?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Resolves spatial arrangement of the pyrido-pyrimidine core and substituents.
- 2D NMR (COSY, HSQC) : Identifies coupling between aromatic protons (e.g., pyrimidine H-5 and H-7) and confirms stereochemistry of the diethoxyethyl group .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or tautomeric forms, requiring iterative recrystallization or column chromatography .
Advanced: How does the diethoxyethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The diethoxyethyl group acts as a steric and electronic modulator:
- Steric effects : Hinders nucleophilic attack at the pyrimidine C-4 position, favoring reactivity at the carboxamide carbonyl (C-3).
- Electronic effects : Ethoxy groups donate electron density via induction, stabilizing intermediates during amidation or oxidation.
Experimental validation: - Competitive reactions : Compare reaction rates with analogs lacking the diethoxyethyl group (e.g., N-phenethyl derivatives) under identical conditions (e.g., THF, NaH).
- DFT calculations : Model charge distribution to predict reactive sites .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. analgesic effects)?
Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Re-test the compound in parallel with positive controls (e.g., acyclovir for antiviral assays, morphine for analgesia) using the same cell lines (e.g., Vero cells) or animal models (e.g., acetic acid writhing test) .
- Metabolite profiling : Identify active metabolites via LC-MS/MS, as bioactivation (e.g., hydroxylation) may explain divergent results .
- Structural analogs : Compare bioactivity of derivatives (e.g., N-benzyl vs. diethoxyethyl) to isolate substituent-specific effects .
Advanced: How can computational methods predict this compound’s binding affinity to target enzymes (e.g., viral polymerases)?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral polymerase active sites (e.g., HIV-1 RT). Key residues (e.g., Lys103, Tyr188) should form hydrogen bonds with the carboxamide and hydroxyl groups .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify conformational changes in the enzyme’s active site .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from antiviral assays to optimize affinity .
Advanced: What synthetic challenges arise in scaling up this compound, and how are they addressed?
Answer:
Key challenges and solutions:
- Low yields in cyclization : Optimize catalyst (e.g., Pd/C vs. CuI) and solvent polarity (DMF → ethanol) to reduce side reactions .
- Diethoxyethyl hydrolysis : Use anhydrous conditions (molecular sieves) and low-temperature workup (<10°C) to preserve the group .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Prioritize assays based on structural analogs:
- Antiviral : Plaque reduction assay (e.g., HSV-1, IC₅₀ determination) .
- Cytotoxicity : MTT assay in HEK293 cells to establish selectivity indices (SI > 10) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .
Advanced: How does bioisosteric replacement (e.g., pyrido-pyrimidine vs. quinolinone cores) impact activity?
Answer:
Bioisosterism is evaluated via:
- Pharmacophore mapping : Overlay pyrido-pyrimidine and quinolinone cores to assess overlap of H-bond donors/acceptors .
- Biological testing : Compare EC₅₀ values of analogs (e.g., 4-hydroxyquinolin-2-one vs. pyrido-pyrimidine derivatives) in standardized assays .
- Computational analysis : Calculate binding energy differences (ΔG) using MM-GBSA to quantify affinity changes .
Basic: What spectroscopic "red flags" indicate degradation or impurities?
Answer:
- 1H NMR : Extra peaks at δ 1.2–1.5 ppm (hydrolysis of diethoxyethyl to ethyl groups) .
- HRMS : Mass shifts > 2 Da suggest oxidation (e.g., pyrimidine ring hydroxylation) .
- HPLC : Peaks with retention times ±0.5 min from the main product indicate related impurities (e.g., de-ethylated analogs) .
Advanced: How can kinetic studies elucidate the compound’s mechanism of enzyme inhibition?
Answer:
- Steady-state kinetics : Measure Vₘₐₓ and Kₘ under varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- Pre-incubation assays : Assess time-dependent inhibition (e.g., IC₅₀ shifts after 30-min pre-incubation) to identify covalent binding .
- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry (n) and enthalpy (ΔH) to confirm allosteric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
